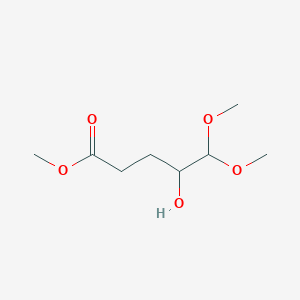
Methyl 4-hydroxy-5,5-dimethoxypentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-hydroxy-5,5-dimethoxypentanoate is an organic compound with a unique structure that includes both hydroxyl and methoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxy-5,5-dimethoxypentanoate typically involves the esterification of 4-hydroxy-5,5-dimethoxypentanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is purified by distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a fixed-bed reactor where the acid and methanol are continuously fed into the reactor, and the ester is continuously removed. This process allows for high efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-hydroxy-5,5-dimethoxypentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: 4-oxo-5,5-dimethoxypentanoic acid.
Reduction: 4-hydroxy-5,5-dimethoxypentanol.
Substitution: Various substituted pentanoates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-hydroxy-5,5-dimethoxypentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Methyl 4-hydroxy-5,5-dimethoxypentanoate exerts its effects involves interactions with various molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The pathways involved include enzymatic reactions where the compound acts as a substrate or inhibitor.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-hydroxy-3,5-dimethoxybenzoate: Similar structure but with a benzoate core.
Methyl 4-hydroxy-3,5-dimethylbenzoate: Similar structure with methyl groups instead of methoxy groups.
Uniqueness
Methyl 4-hydroxy-5,5-dimethoxypentanoate is unique due to its pentanoate backbone and the presence of both hydroxyl and methoxy groups, which confer distinct chemical properties and reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C8H16O5 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
methyl 4-hydroxy-5,5-dimethoxypentanoate |
InChI |
InChI=1S/C8H16O5/c1-11-7(10)5-4-6(9)8(12-2)13-3/h6,8-9H,4-5H2,1-3H3 |
Clé InChI |
LUVCVDDTAYIWEZ-UHFFFAOYSA-N |
SMILES canonique |
COC(C(CCC(=O)OC)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-chlorophenyl)methyl]-2-morpholin-4-ylsulfonylethanamine](/img/structure/B13878424.png)
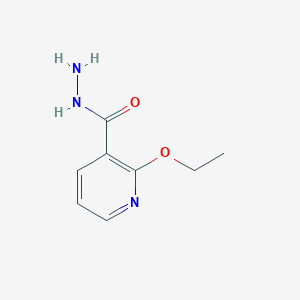
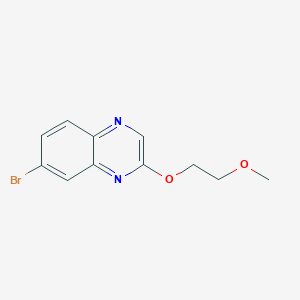
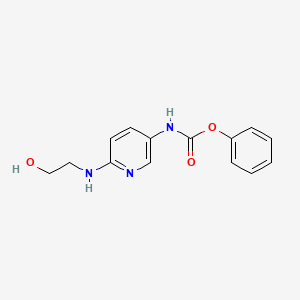
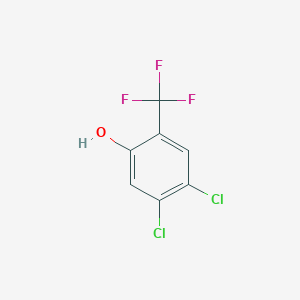
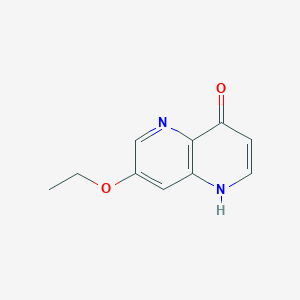
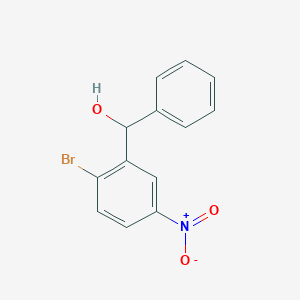
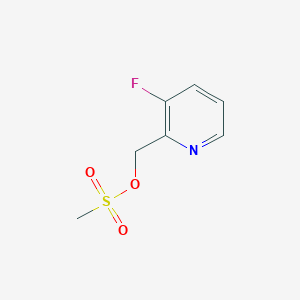
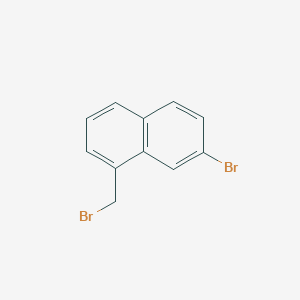
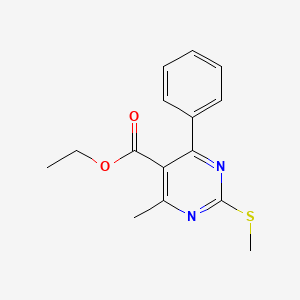
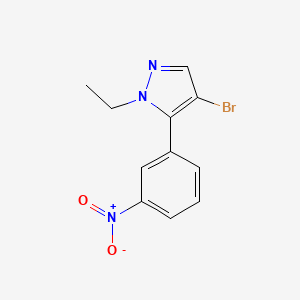
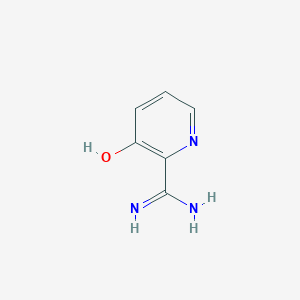
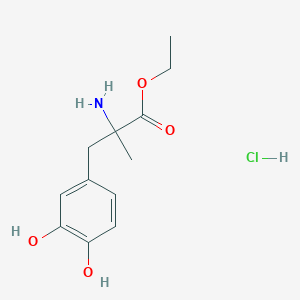
![2-[1-(Benzenesulfonyl)-5-bromopyrrolo[2,3-b]pyridin-3-yl]-1,3-thiazole](/img/structure/B13878496.png)
